Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-
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Overview
Description
Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- is a chemical compound with the molecular formula C10H12F2O2S. This compound features a benzene ring substituted with two methoxy groups and a 2,2-difluoroethylthio group. The presence of fluorine atoms in the structure imparts unique properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of hypervalent iodine reagents for the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic 2,2-difluoroethylation reactions using hypervalent iodine reagents. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoroethylthio group to other functional groups.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- has several scientific research applications, including:
Mechanism of Action
The mechanism by which Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- exerts its effects involves the interaction of its functional groups with molecular targets. The 2,2-difluoroethylthio group can act as a lipophilic hydrogen bond donor, modulating the compound’s affinity and specificity for drug targets . The presence of fluorine atoms increases the acidity of the α-proton, further tuning the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-[(2,2-difluoroethyl)thio]-: Similar in structure but lacks the methoxy groups.
Benzene, 1,4-dimethoxy-: Similar in structure but lacks the 2,2-difluoroethylthio group.
Benzene, 2-[(2,2-difluoroethyl)thio]-1-methoxy-: Similar in structure but has only one methoxy group.
Uniqueness
Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy- is unique due to the combination of the 2,2-difluoroethylthio group and two methoxy groups on the benzene ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
CAS No. |
648956-73-4 |
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Molecular Formula |
C10H12F2O2S |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C10H12F2O2S/c1-13-7-3-4-8(14-2)9(5-7)15-6-10(11)12/h3-5,10H,6H2,1-2H3 |
InChI Key |
TZDGYVVRMVERKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC(F)F |
Origin of Product |
United States |
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